SAR131675 -

SAR131675

Catalog Number: EVT-253637
CAS Number:
Molecular Formula: C18H22N4O4
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase. [, , , , , ] It is classified as a tyrosine kinase inhibitor (TKI) and has emerged as a valuable tool in scientific research, particularly in the fields of oncology, immunology, and vascular biology. [, , , , , , , , , ] SAR131675's high selectivity for VEGFR-3 over other kinases and receptors makes it a crucial reagent for investigating the specific roles of VEGFR-3 signaling pathways in various physiological and pathological processes. [, , ]

Future Directions
  • Combination therapies: Investigating the synergistic potential of SAR131675 in combination with other therapies, such as chemotherapy, radiotherapy, or immunotherapy, could lead to more effective treatment strategies. []
  • Compound Description: VEGF-C is a protein that specifically binds and activates VEGFR-3, a receptor for tyrosine kinase. It primarily promotes lymphangiogenesis, the formation of new lymphatic vessels. [, , , , , , ]
  • Relevance: VEGF-C is directly involved in the biological pathway targeted by SAR131675. As a potent and selective VEGFR-3 inhibitor, SAR131675 blocks the effects of VEGF-C binding to VEGFR-3, hindering lymphangiogenesis and downstream processes. [, , , , , , ]
  • Compound Description: VEGF-D is another protein ligand that binds to and activates VEGFR-3, similar to VEGF-C. It also plays a significant role in lymphangiogenesis and, to a lesser extent, angiogenesis (blood vessel formation). [, , , ]
  • Relevance: Like VEGF-C, SAR131675 also inhibits the binding of VEGF-D to VEGFR-3, making it relevant to the compound's mechanism of action in research. [, , , ]

L-783277

  • Compound Description: L-783277 is a resorcylic acid lactone derivative known to have anti-angiogenic activity. It serves as a structural basis for developing more potent and selective inhibitors of VEGFR-3. []
  • Relevance: This compound serves as a starting point for the development of novel compounds like SAR131675. The paper describes the synthesis and study of L-783277 derivatives, aiming to enhance selectivity and potency against VEGFR-3. []

Axitinib

  • Compound Description: Axitinib is a potent tyrosine kinase inhibitor that targets VEGFRs (1, 2, and 3), inhibiting both angiogenesis and lymphangiogenesis. []

Fruquintinib

  • Compound Description: Fruquintinib is a highly selective inhibitor of VEGFR-1, -2, and -3 tyrosine kinases, exhibiting anti-angiogenic and anti-tumor activities. []
  • Relevance: Like SAR131675, Fruquintinib targets VEGFRs and impacts tumor growth. Their comparison can provide insights into the specific roles of individual VEGFRs and their therapeutic targeting in cancer. []

Sunitinib

  • Compound Description: Sunitinib is a multi-targeted tyrosine kinase inhibitor, including activity against VEGFRs, known for its anti-angiogenic and anti-tumor effects. []
  • Relevance: Similar to SAR131675, Sunitinib demonstrates therapeutic benefits in cancers with a high ferroptosis risk score. [] Comparing their mechanisms might offer insights into the role of ferroptosis in the context of VEGFR inhibition. []

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various cancers. It works by damaging DNA and inhibiting cell division. []
  • Relevance: Interestingly, SAR131675 shows potential benefits in a low ferroptosis risk group that displays higher sensitivity to cisplatin. [] This finding may suggest different mechanisms of action or potential synergistic effects between these compounds.

SNX-2112

  • Compound Description: SNX-2112 is a Hsp90 inhibitor that disrupts protein folding and degradation, leading to cell death. It is being investigated as a potential anticancer agent. []
  • Relevance: Identified as a potential therapeutic agent for cancers with a high ferroptosis risk score, similar to SAR131675. [] This link might be explored for combination therapies targeting different aspects of tumor growth and survival. []

Brefeldin A

  • Compound Description: Brefeldin A is a fungal metabolite that inhibits protein transport from the endoplasmic reticulum to the Golgi apparatus, disrupting protein secretion and causing cell stress. []
  • Relevance: Brefeldin A is another agent predicted as a potential treatment for cancers with a high ferroptosis risk score, like SAR131675. [] This information might lead to investigating the combined use of both compounds.

MEK162

  • Compound Description: MEK162 is a selective inhibitor of MEK1 and MEK2 kinases, key components of the MAPK signaling pathway involved in cell growth and proliferation. []
  • Relevance: Identified as a potential treatment option for cancers with a high ferroptosis risk score, similar to SAR131675. [] This finding could encourage further research into combining these compounds for an enhanced therapeutic effect.

PD-0325901

  • Compound Description: PD-0325901 is a highly selective inhibitor of MEK kinases (MEK1 and MEK2), part of the MAPK signaling pathway implicated in cancer cell growth. []
  • Relevance: PD-0325901, like SAR131675, shows potential as a treatment option for cancers with a high ferroptosis risk score. [] Their shared relevance to ferroptosis might suggest shared mechanisms of action or potential synergistic effects.

PD-318088

  • Compound Description: PD-318088 is an orally bioavailable, selective inhibitor of MEK, a crucial enzyme in the MAPK signaling cascade involved in various cellular processes, including proliferation, survival, and differentiation. []
  • Relevance: Identified, like SAR131675, as a potential treatment for cancers with a high ferroptosis risk score. [] Their shared relevance to high-risk cancers might suggest overlapping mechanisms of action or potential synergistic effects worth exploring.

Ro-4987655

  • Compound Description: Ro-4987655 is a potent and selective dual inhibitor of both isoforms of gamma-secretase, a multi-subunit protease complex involved in the cleavage of amyloid precursor protein and Notch. []
  • Relevance: Ro-4987655, similar to SAR131675, has been identified as a potential treatment for cancers with a high ferroptosis risk score. [] Their shared involvement in these cancers could indicate overlapping mechanisms of action or synergistic potential.
Source

SAR131675 was developed as part of research efforts to target the vascular endothelial growth factor signaling pathways, specifically focusing on the inhibition of vascular endothelial growth factor receptor 3. The compound has been studied in various preclinical models, demonstrating its effectiveness in reducing tumor lymphatic vessel density and enhancing therapeutic efficacy when combined with other anticancer agents .

Classification

SAR131675 is classified as a small molecule inhibitor. It specifically targets the vascular endothelial growth factor receptor 3, which is primarily involved in lymphatic vessel formation and is implicated in various cancer types.

Synthesis Analysis

Methods

The synthesis of SAR131675 involves several key steps that ensure the compound's purity and efficacy. Although specific synthetic routes are not detailed in the available literature, typical approaches for such compounds include:

  • Chemical Synthesis: Utilizing standard organic synthesis techniques to construct the molecular framework.
  • Purification: Employing methods such as chromatography to isolate the desired compound from by-products.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of SAR131675 includes specific functional groups that confer selectivity towards vascular endothelial growth factor receptor 3. The precise three-dimensional conformation is crucial for its binding affinity and biological activity.

Data

While detailed structural data such as X-ray crystallography results may not be available, computational modeling studies have likely been employed to predict binding interactions with vascular endothelial growth factor receptor 3 based on its molecular design .

Chemical Reactions Analysis

Reactions

SAR131675 undergoes specific interactions with vascular endothelial growth factor receptor 3, leading to its inhibition. The compound's mechanism involves blocking the phosphorylation of key signaling molecules downstream of the receptor, which are essential for lymphatic endothelial cell proliferation and migration.

Technical Details

In vitro studies have demonstrated that SAR131675 effectively inhibits the phosphorylation of vascular endothelial growth factor receptor 3 and downstream effectors such as Akt and Erk. These reactions are critical for understanding how SAR131675 disrupts tumor-associated lymphangiogenesis .

Mechanism of Action

Process

The primary mechanism of action for SAR131675 involves the inhibition of vascular endothelial growth factor receptor 3 signaling pathways. By blocking this pathway, SAR131675 reduces lymphatic vessel formation, which is often exploited by tumors for metastasis.

Data

Preclinical studies indicate that treatment with SAR131675 leads to a significant decrease in tumor-associated lymphatic vessels and enhances drug retention within tumors. These effects have been quantified using immunohistochemical techniques to assess lymphatic vessel density in tumor tissues .

Physical and Chemical Properties Analysis

Physical Properties

SAR131675 is typically characterized by its solubility profile, stability under physiological conditions, and melting point, although specific values may not be publicly available.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Relevant to pharmacokinetics.
  • LogP: Indicates lipophilicity, affecting absorption and distribution.
  • pKa: Important for understanding ionization at physiological pH.

These properties are critical for determining the compound's behavior in biological systems and its potential efficacy as a therapeutic agent.

Applications

Scientific Uses

SAR131675 has significant potential applications in cancer therapy:

  • Anti-cancer Treatment: Its ability to inhibit lymphangiogenesis makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.
  • Research Tool: Used in preclinical studies to understand lymphatic biology and tumor microenvironments.

The ongoing research into SAR131675 continues to explore its full therapeutic potential, particularly in combination with other agents that target different aspects of cancer biology .

Properties

Product Name

SAR131675

IUPAC Name

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1

InChI Key

PFMPOBVAYMTUOX-GOSISDBHSA-N

SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N

Synonyms

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

Canonical SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N

Isomeric SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C(=O)NC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.